molecular formula C9H5FO2 B6322348 6-Fluoro-2H-chromen-2-one CAS No. 75487-82-0

6-Fluoro-2H-chromen-2-one

Cat. No.: B6322348
CAS No.: 75487-82-0
M. Wt: 164.13 g/mol
InChI Key: WBUWUULCBSNTNA-UHFFFAOYSA-N
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Description

6-Fluoro-2H-chromen-2-one is a fluorinated derivative of 2H-chromen-2-one, also known as coumarin. This compound is characterized by the presence of a fluorine atom at the 6th position of the chromenone ring. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-fluorophenol with maleic anhydride in the presence of concentrated sulfuric acid at elevated temperatures (around 150°C) for 1.5 hours . This reaction yields the desired fluorinated coumarin derivative.

Industrial Production Methods

Industrial production methods for 6-Fluoro-2H-chromen-2-one may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of 6-Fluoro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes involved in oxidative stress and inflammation, leading to its anti-inflammatory effects. Additionally, its ability to intercalate into DNA makes it a potential anticancer agent by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2H-chromen-2-one is unique due to the presence of the fluorine atom at the 6th position, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

6-fluorochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUWUULCBSNTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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